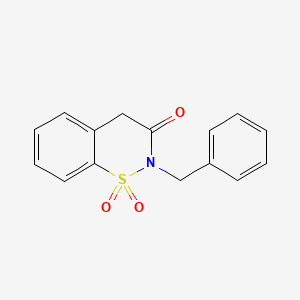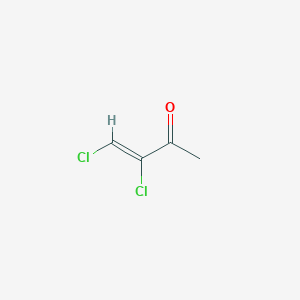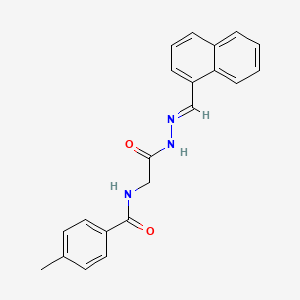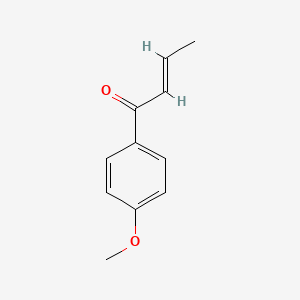![molecular formula C25H22ClN5O2S B12002892 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a methylphenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
合成路线和反应条件
2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(4-甲氧基苯基)亚甲基]乙酰肼的合成通常涉及多个步骤:
三唑环的形成: 三唑环是通过肼衍生物与适当的醛或酮在酸性或碱性条件下发生环化反应而合成的。
硫代基团的引入: 硫代基团通过亲核取代反应引入,其中硫醇与卤代前体反应。
缩合反应: 最后一步是三唑衍生物与醛或酮缩合形成酰肼键。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选以优化反应条件以及使用催化剂来提高反应效率和产率。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团上,导致形成亚砜或砜。
还原: 还原反应可以针对三唑环或酰肼键,可能导致形成胺或其他还原衍生物。
常用试剂和条件
氧化剂: 过氧化氢、间氯过氧苯甲酸 (m-CPBA)。
还原剂: 硼氢化钠 (NaBH4)、氢化铝锂 (LiAlH4)。
取代试剂: 卤素(例如,溴、氯)、亲核试剂(例如,胺、硫醇)。
主要产物
氧化产物: 亚砜、砜。
还原产物: 胺、还原的三唑衍生物。
取代产物: 卤代或亲核试剂取代的芳香环。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建块。其独特的结构允许各种修饰,使其成为有机合成中通用的中间体。
生物学
在生物学研究中,该化合物已显示出作为抗菌剂和抗真菌剂的潜力。其抑制某些细菌和真菌生长的能力使其成为开发新型抗生素的候选药物。
医学
在药物化学中,正在探索该化合物作为抗癌剂的潜力。初步研究表明它可能干扰癌细胞增殖中涉及的特定细胞通路。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,例如增强的热稳定性或独特的电子特性。
作用机理
2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(4-甲氧基苯基)亚甲基]乙酰肼的作用机制涉及它与各种分子靶标的相互作用。三唑环可以与酶或受体结合,抑制其活性。硫代基团可能与含硫醇的蛋白质相互作用,导致细胞过程的破坏。此外,酰肼键可以与生物大分子形成氢键,增强其结合亲和力。
作用机制
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may interact with thiol-containing proteins, leading to the disruption of cellular processes. Additionally, the hydrazide linkage can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
相似化合物的比较
类似化合物
- 2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3,4-二羟基苯基)亚甲基]乙酰肼
- 2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(4-乙基苯基)亚甲基]乙酰肼
- 2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3,4-二氯苯基)亚甲基]乙酰肼
独特性
2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(4-甲氧基苯基)亚甲基]乙酰肼的独特之处在于其官能团的特定组合,赋予了其独特的化学和生物学特性。特别是甲氧基苯基的存在可能提高其溶解度和生物利用度,与类似化合物相比。
这篇详细的概述提供了对该化合物、其合成、反应、应用和独特特征的全面了解
属性
分子式 |
C25H22ClN5O2S |
|---|---|
分子量 |
492.0 g/mol |
IUPAC 名称 |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O2S/c1-17-3-11-21(12-4-17)31-24(19-7-9-20(26)10-8-19)29-30-25(31)34-16-23(32)28-27-15-18-5-13-22(33-2)14-6-18/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI 键 |
JAOLOASDRJTANF-JFLMPSFJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B12002834.png)
![4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol](/img/structure/B12002840.png)



![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)
![3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B12002873.png)

![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)

![2-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002901.png)
![[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12002902.png)
![[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12002908.png)
